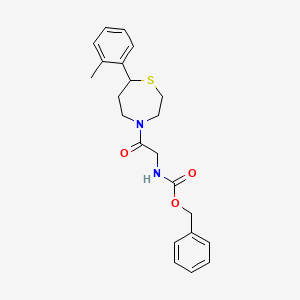

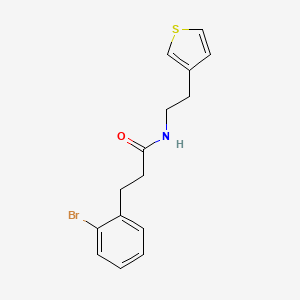

Benzyl (2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

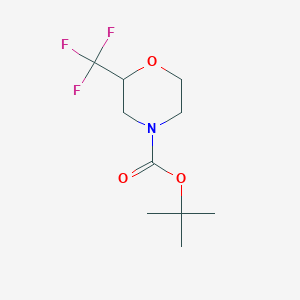

The compound contains a benzyl group, a carbamate group, and a thiazepane ring. The benzyl group is a common substituent in organic chemistry with the formula C6H5CH2-. The carbamate group (NHCOO) is derived from carbamic acid and is present in a variety of organic compounds including pharmaceuticals and pesticides . Thiazepane is a seven-membered heterocyclic compound containing nitrogen and sulfur .

Molecular Structure Analysis

The molecular structure would be largely defined by the benzyl group, the carbamate group, and the thiazepane ring. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing these groups can undergo a variety of reactions. For example, benzyl compounds can participate in nucleophilic substitution reactions and carbamates can react with amines to form amides .科学的研究の応用

Biological Activities and Drug Development

Antitrypanosomal Activity A study by Ayyari et al. (2013) highlights the antitrypanosomal properties of thiocarbamate glycosides derived from Moringa peregrina. Compounds like O-Methyl thiocarbamate exhibited notable in vitro activity against Trypanosoma brucei rhodesiense, indicating potential applications in developing antitrypanosomal drugs. Despite some toxicity issues in vivo, the compound's high in vitro activity and ability to inhibit trypanothione reductase, a crucial enzyme for the parasite, make it a compelling lead structure for drug development Ayyari et al., 2013.

Cholinesterase Inhibition Bąk et al. (2019) designed a series of benzene-based derivatives, including benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate, which demonstrated significant inhibition of acetyl- and butyrylcholinesterase enzymes. Some compounds showcased inhibition potency comparable to galanthamine, a standard drug used in treating Alzheimer's disease. This underlines the potential of benzyl carbamates in developing treatments for neurodegenerative diseases Bąk et al., 2019.

Synthesis of Substituted Benzofurans and Benzothiophenes Rádl et al. (2000) explored the synthesis of substituted 1-benzofurans and 1-benzothiophenes with potential analgesic activity. The study demonstrates the use of benzoyl and pyridylcarbonyl derivatives in creating compounds with considerable analgesic effects, signifying the role of carbamate structures in synthesizing bioactive molecules Rádl et al., 2000.

特性

IUPAC Name |

benzyl N-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c1-17-7-5-6-10-19(17)20-11-12-24(13-14-28-20)21(25)15-23-22(26)27-16-18-8-3-2-4-9-18/h2-10,20H,11-16H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXUTJRXIKCFRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CNC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2639391.png)

![6-(5-Chloro-2-methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2639395.png)

![5-Chloro-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2639405.png)

![2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid](/img/structure/B2639406.png)